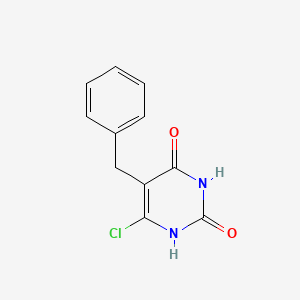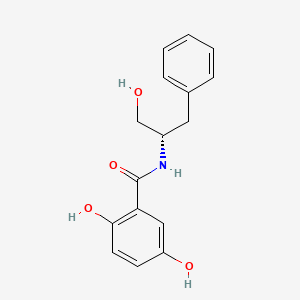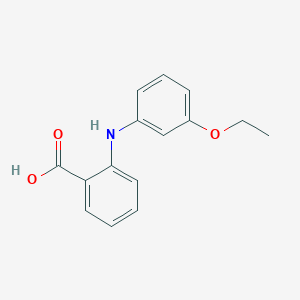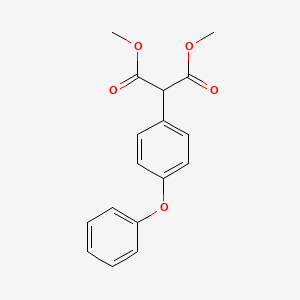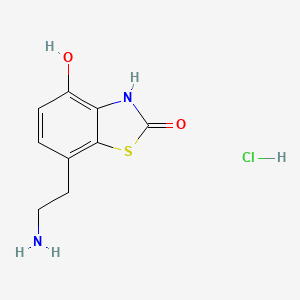
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique benzothiazole structure, which is known for its biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and distillation, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiazole ring structure allows for strong interactions with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase: Known for its role in folate biosynthesis.
Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride stands out due to its unique benzothiazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
189012-93-9 |
|---|---|
Molecular Formula |
C9H11ClN2O2S |
Molecular Weight |
246.71 g/mol |
IUPAC Name |
7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2S.ClH/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7;/h1-2,12H,3-4,10H2,(H,11,13);1H |
InChI Key |
YJFFKFKKYZPXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-N-[4-(3-fluoro-benzyloxy)-phenyl]-acetamide](/img/structure/B8313525.png)


